molecular formula C10H11BrFNO2 B6287179 5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide CAS No. 2586125-87-1

5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide

Cat. No. B6287179
CAS RN: 2586125-87-1
M. Wt: 276.10 g/mol
InChI Key: OFHCYBGBROAAHS-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C10H11BrFNO2 . It has a molecular weight of 276.11 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrFNO2/c1-13(2)10(14)7-4-6(11)5-8(15-3)9(7)12/h4-5H,1-3H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, fluorine, methoxy, and dimethylamide groups.


Physical And Chemical Properties Analysis

This compound is a solid compound .

Scientific Research Applications

5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies. It has been used to study the effects of drugs on the nervous system, to study the effects of hormones on cell growth, and to study the effects of hormones on gene expression. This compound has also been used to study the effects of drugs on the cardiovascular system and to study the effects of drugs on the immune system.

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide is currently unknown. The compound’s structure suggests it may interact with a variety of proteins or enzymes in the body

Mode of Action

These interactions could lead to changes in the conformation or activity of the target, resulting in downstream effects .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound . Once the targets are identified, it will be possible to map out the biochemical pathways involved and understand the downstream effects of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown These effects would depend on the compound’s specific targets and the biochemical pathways it affects

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific cellular environment . Understanding these factors is crucial for optimizing the use of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide in lab experiments include its availability, its low toxicity, and its ability to induce a variety of biochemical and physiological responses. The limitations of using this compound in lab experiments include its lack of specificity for certain receptors and its limited understanding of its mechanism of action.

Future Directions

Future research on 5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide could focus on further understanding its mechanism of action, its effects on different cell types, and its potential therapeutic applications. Additionally, further research could focus on the development of new synthesis methods for this compound and its derivatives. Additionally, research could focus on the development of new methods for the detection of this compound in biological samples. Finally, research could focus on the development of new methods for the delivery of this compound to target tissues.

Synthesis Methods

The synthesis of 5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide involves a three-step process. The first step is the reaction of 4-bromo-3-fluoroaniline with dimethylformamide to form 4-bromo-3-fluoro-N,N-dimethylbenzamide. The second step is the reaction of 4-bromo-3-fluoro-N,N-dimethylbenzamide with 2-fluorobenzoyl chloride to form this compound. The third and final step is the reaction of this compound with sodium hydroxide to form the desired product.

properties

IUPAC Name

5-bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2/c1-13(2)10(14)7-4-6(11)5-8(15-3)9(7)12/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHCYBGBROAAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC(=C1)Br)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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